molecular formula C19H27N5O4 B1207546 Alfuzosin CAS No. 81403-80-7

Alfuzosin

Cat. No. B1207546
CAS RN: 81403-80-7
M. Wt: 389.4 g/mol
InChI Key: WNMJYKCGWZFFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alfuzosin is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH) . It is used to treat the signs and symptoms of benign enlargement of the prostate (benign prostatic hyperplasia or BPH) . It works by relaxing the muscles in the prostate and bladder neck, making urination easier .


Synthesis Analysis

The synthesis of this compound involves hydrogenating N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (IV) using a hydrogenating agent, for example, Raney Nickel, under a pressure of less than 10 kg/cm^2 .


Molecular Structure Analysis

This compound has a molecular formula of C19H27N5O4, an average mass of 389.449 Da, and a monoisotopic mass of 389.206299 Da . It contains a stereocenter, so it is chiral, with two enantiomeric forms, ®- and (S)-alfuzosin. The drug is used as a racemate, (RS)-alfuzosin, a 1:1 mixture of the ®- and (S)- forms .

Scientific Research Applications

1. Uroselectivity and Treatment of Lower Urinary Tract Symptoms

Alfuzosin is recognized for its clinically uroselective properties as an α1-adrenergic antagonist. It is particularly effective in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Unlike other α1-receptor blockers, this compound's uroselectivity makes it less vasoactive, which is advantageous in medical management. This property also contributes to its use as an adjunct in urethral catheterization for patients with acute urinary retention due to BPH, and it may improve sexual function and health-related quality of life in these patients (Elhilali, 2006).

2. Efficacy and Safety in Treatment of BPH

Studies have shown the efficacy and safety of this compound in treating LUTS and clinical BPH. Pooled analyses of clinical trials indicate that a once-daily formulation of this compound significantly improves symptoms and quality of life for patients, with a favorable safety profile (Roehrborn, van Kerrebroeck, & Nordling, 2003).

3. Development of Sustained Release Formulations

Research has been conducted to develop sustained release formulations of this compound. This involves creating multi-coated delivery systems to provide a controlled release of the medication, optimizing its therapeutic effect and improving patient compliance (Na et al., 2008).

4. Bioequivalence Studies

Bioequivalence studies are essential for regulatory approval of generic formulations. This compound extended-release tablets have been studied to assess their bioavailability compared to branded formulations, demonstrating that generic versions can be effectively used for symptomatic treatment of BPH (Al Bawab et al., 2020).

5. Potential Novel Mechanisms of Action

This compound has been studied for its effects on cardiac repolarization, providing insights into its mechanism of action. It is unique among non-antiarrhythmic drugs for its ability to delay cardiac repolarization not by blocking potassium current but by increasing sodium current. This challenges the conventional understanding of drug effects on cardiac function (Lacerda et al., 2008).

6. Use as Medical Expulsive Therapy for Ureteral Stones

This compound has been explored as an expulsive therapy for ureteral stones. It is considered safe and effective for the treatment of smaller ureteral stones, offering an alternative to other alpha blockers with a similar efficacy and safety profile (Liu et al., 2015).

Mechanism of Action

Target of Action

Alfuzosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1 adrenergic receptors in the lower urinary tract, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck .

Mode of Action

This compound works by selectively inhibiting alpha adrenergic receptors in the lower urinary tract . This inhibition causes smooth muscle relaxation in the bladder neck and prostate, thereby improving urine flow . Additionally, this compound reduces the vasoconstrictor effect of catecholamines (epinephrine and norepinephrine), leading to peripheral vasodilation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the alpha-adrenergic signaling pathway . By blocking the alpha-1 adrenergic receptors, this compound inhibits the normal vasoconstrictive action of catecholamines. This results in the relaxation of smooth muscles in the prostate and bladder neck, which in turn improves urine flow .

Pharmacokinetics

This compound exhibits linear and nonsaturable pharmacokinetics over the dose range of 1 to 10 mg . There is large interindividual variation due to its elimination being almost entirely metabolic . This compound undergoes extensive hepatic metabolism, primarily via CYP3A4, and its metabolism includes oxidation, O-demethylation, and N-dealkylation . Only 11% of the administered dose is detected unchanged in the urine . The time to peak plasma concentration is 8 hours following a meal , and the elimination half-life is approximately 10 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the prostate and bladder neck . This relaxation improves urine flow and reduces the symptoms of benign prostatic hyperplasia (BPH) . This compound has also been reported to have a low rate of sexual disorders compared with other alpha-blockers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of this compound by 50% . Additionally, the drug’s clearance is decreased and plasma concentrations are increased 3- to 4-fold in patients with moderate or severe hepatic impairment . Age can also influence the drug’s action, as plasma concentrations in patients aged 75 years and older were approximately 35% greater than in those aged less than 65 years .

Safety and Hazards

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications. Avoid driving or hazardous activity until you know how this compound will affect you. Call your doctor at once if you feel light-headed feeling, like you might pass out . This compound is not indicated for use in the pediatric population. Safety and efficacy have not been established .

Future Directions

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. This compound is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity. Safety and efficacy of this compound have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-68-1 (hydrochloride)
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048549
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.56X10-13 mm Hg at 25 °C /Estimated/
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH).
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

81403-80-7
Record name Alfuzosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 81403-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin
Reactant of Route 2
Reactant of Route 2
Alfuzosin
Reactant of Route 3
Reactant of Route 3
Alfuzosin
Reactant of Route 4
Reactant of Route 4
Alfuzosin
Reactant of Route 5
Alfuzosin
Reactant of Route 6
Reactant of Route 6
Alfuzosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.